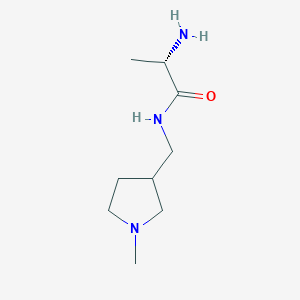

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide

Description

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide (CAS: 1290227-23-4) is a chiral small molecule with a molecular formula of C₉H₁₉N₃O and a molecular weight of 185.27 g/mol. It features a propionamide backbone substituted with an (S)-configured amino group and a 1-methyl-pyrrolidin-3-ylmethyl moiety. This compound is recognized as a versatile scaffold in medicinal chemistry, particularly for designing ligands targeting enzymes or receptors that interact with pyrrolidine-containing structures . Its stereochemistry and functional groups make it a valuable intermediate for synthesizing bioactive molecules, though commercial availability has been discontinued by suppliers like CymitQuimica and Biosynth .

Properties

IUPAC Name |

(2S)-2-amino-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-7(10)9(13)11-5-8-3-4-12(2)6-8/h7-8H,3-6,10H2,1-2H3,(H,11,13)/t7-,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVUIRWXEFCHRS-JAMMHHFISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a chiral compound with significant potential in medicinal chemistry due to its structural properties that influence biological activity. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 198.28 g/mol

- Functional Groups : Contains an amino group and a pyrrolidine ring, which are crucial for its biological interactions.

Biological Activity

This compound exhibits a range of biological activities that make it a subject of interest in pharmacology:

- Receptor Agonism : The compound has been identified as a potential agonist for specific receptors, indicating its role in modulating biological pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, similar to other pyrrolidine derivatives.

Table 1: Summary of Biological Activities

The mechanism of action involves the compound's ability to bind to specific molecular targets within the body. The presence of the pyrrolidine ring and the amino group facilitates interactions with enzymes and receptors, modulating their activities. This binding can lead to various physiological effects, including alterations in signaling pathways.

Case Studies and Research Findings

Research has demonstrated the compound's potential across various studies:

- Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity. For instance, it has been tested against pathogens like Staphylococcus aureus and Escherichia coli with promising results.

- Antifungal Activity : Similar studies have indicated antifungal properties, where the compound showed effectiveness against Candida albicans with MIC values ranging from 0.0048 to 0.039 mg/mL .

- Receptor Binding Studies : Research involving receptor binding assays has suggested that the compound interacts with neurotransmitter receptors, potentially influencing neurological pathways .

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for various applications:

- Pharmaceutical Development : Its potential as a therapeutic agent is under investigation, particularly for conditions requiring modulation of receptor activity.

- Research Tool : The compound is utilized in research settings to study enzyme interactions and metabolic pathways due to its unique structural features.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Impact: The (S)-configuration in the parent compound contrasts with derivatives like (S)-2-amino-N-isopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-propionamide, where the pyrrolidine methyl group adopts an (R)-configuration. This difference may influence receptor binding selectivity .

Analogs with Heteroaromatic Substitutions

Key Observations :

- Heteroaromatic vs. Aliphatic Rings : Replacing pyrrolidine with pyrazole (as in ) or chloropyridine () shifts applications toward agrochemicals or antivirals, highlighting the scaffold’s adaptability.

- Synthetic Utility : Reactions of chloromethylpyrazoles with propionamides () mirror synthetic strategies applicable to the parent compound, though yields and regioselectivity vary with substituents.

Notes

Therapeutic vs. Intermediate Use : While derivatives like the DPP-IV inhibitor () have explicit therapeutic claims, the parent compound is primarily a scaffold for further functionalization.

Stereochemical Sensitivity: Minor stereochemical changes (e.g., vs. parent compound) can drastically alter bioactivity, necessitating precise synthesis protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.